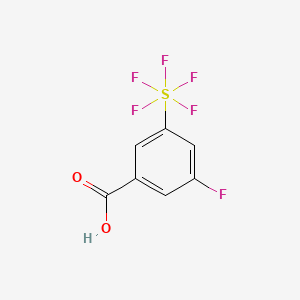

3-Fluoro-5-(pentafluorosulfur)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-5-(pentafluoro-λ6-sulfanyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F6O2S/c8-5-1-4(7(14)15)2-6(3-5)16(9,10,11,12)13/h1-3H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRFQFPUMUJGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-(pentafluorosulfur)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Emergence of the Pentafluorosulfanyl Moiety in Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. Among these, the pentafluorosulfanyl (SF₅) group has garnered significant attention, earning the moniker of a "super-trifluoromethyl group".[1][2] This is attributed to its unique combination of properties: high electronegativity, exceptional chemical and thermal stability, and a significant contribution to the lipophilicity of a molecule.[3] These characteristics can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile, including its metabolic stability, membrane permeability, and binding affinity to biological targets.[3]

This guide provides a comprehensive technical overview of the physicochemical properties of a key building block bearing this remarkable functional group: 3-Fluoro-5-(pentafluorosulfur)benzoic acid . While some fundamental properties of this compound are documented, a complete experimental characterization is not yet publicly available. Therefore, this document serves a dual purpose: to present the known data and to provide detailed, field-proven methodologies for the experimental determination of its key physicochemical parameters. This approach is designed to empower researchers to fully characterize this and similar novel compounds, ensuring data integrity and reproducibility.

I. Core Molecular and Physical Properties

This compound is a white crystalline solid at room temperature.[4] The presence of both a fluorine atom and a highly electron-withdrawing pentafluorosulfanyl group on the aromatic ring is expected to significantly influence its electronic and, consequently, its chemical properties.

| Property | Value | Source(s) |

| Chemical Name | This compound | [4] |

| Synonyms | 3-(Pentafluorothio)benzoic acid, 3-Carboxyphenylsulphur pentafluoride | [4] |

| CAS Number | 833-96-5 | [4][5][6] |

| Molecular Formula | C₇H₄F₅O₂S | [4] |

| Molecular Weight | 248.17 g/mol | [4][5] |

| Melting Point | 159-160 °C | [4] |

| Boiling Point | Not experimentally determined | |

| Appearance | White powder | [4] |

Expert Insight: The relatively high melting point of this compound, compared to simpler benzoic acids, is indicative of strong intermolecular forces in the solid state, likely arising from a combination of hydrogen bonding between the carboxylic acid moieties and dipole-dipole interactions involving the highly polar C-F and S-F bonds. A boiling point has not been reported and may be difficult to determine experimentally due to potential decomposition at elevated temperatures.

II. Acidity (pKa): A Critical Parameter for Biological Activity

The acid dissociation constant (pKa) is a fundamental property that governs the ionization state of a molecule at a given pH. This, in turn, dictates its solubility, permeability across biological membranes, and interaction with target proteins. While an experimental pKa for this compound has not been reported, we can infer its approximate value and provide a robust protocol for its determination.

Predicted Acidity: The pKa of 3-fluorobenzoic acid is 3.86.[7][8][9] The pentafluorosulfanyl group is a significantly stronger electron-withdrawing group than a fluorine atom. Therefore, it is anticipated that the pKa of this compound will be considerably lower (i.e., it will be a stronger acid) than 3.86.

Experimental Protocol for pKa Determination via Potentiometric Titration

This method relies on monitoring the pH of a solution of the acid as it is titrated with a strong base. The pKa corresponds to the pH at which the acid is half-neutralized.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable co-solvent/water mixture (e.g., 50:50 methanol:water) to a final volume of 50 mL. The use of a co-solvent is likely necessary due to the predicted low aqueous solubility.

-

Standardization of Titrant: Prepare a 0.01 M solution of sodium hydroxide (NaOH) and standardize it against a primary standard, such as potassium hydrogen phthalate (KHP).

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel at 25 °C and immerse the calibrated pH electrode and a micro-burette containing the standardized NaOH solution.

-

Titration Procedure: Add the NaOH titrant in small, precise increments (e.g., 0.02-0.05 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point. For higher accuracy, a Gran plot or the first/second derivative of the titration curve can be used to determine the equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

III. Solubility Profile: A Key Determinant of Bioavailability

Solubility is a critical factor in drug development, influencing dissolution rate and ultimately, bioavailability. The high lipophilicity conferred by the SF₅ group suggests that this compound will exhibit poor aqueous solubility but good solubility in organic solvents.[3]

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Methodology:

-

Solvent Selection: A range of solvents should be tested, including:

-

Purified water

-

pH 2.0 buffer (e.g., 0.01 M HCl)

-

pH 7.4 buffer (e.g., Phosphate-Buffered Saline, PBS)

-

Common organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO)).

-

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C for biological relevance) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid is transferred. For aqueous samples, filtration through a low-binding filter (e.g., 0.22 µm PVDF) may also be used.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve should be prepared using standards of known concentrations.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Caption: Shake-flask method for equilibrium solubility determination.

IV. Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing three signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns (e.g., doublets, triplets of doublets) will be influenced by both the fluorine atom and the SF₅ group. A broad singlet corresponding to the carboxylic acid proton will also be present at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the carboxylic carbon (typically δ 165-175 ppm). The chemical shifts of the aromatic carbons will be influenced by the attached fluorine and SF₅ substituents, and C-F coupling will be observed.

-

¹⁹F NMR: This is a crucial technique for this molecule. Two distinct signals are expected: one for the single fluorine atom on the aromatic ring and another for the five equivalent fluorine atoms of the SF₅ group. The SF₅ group typically shows a characteristic signal around +60 to +80 ppm (relative to CCl₃F).

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:

-

A broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[10]

-

A strong C=O stretching band from the carboxylic acid, expected around 1700-1725 cm⁻¹.[10]

-

C-F stretching vibrations in the region of 1100-1300 cm⁻¹.

-

Strong S-F stretching vibrations, typically observed in the 800-950 cm⁻¹ region.

-

Aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 248 would be expected, along with characteristic fragmentation patterns, such as the loss of -OH, -COOH, and potentially fragments related to the SF₅ group.

V. Proposed Synthetic Pathway

A plausible high-yield synthesis of this compound can be adapted from established methods for the synthesis of other (pentafluorosulfanyl)benzoic acid derivatives.[11] The proposed route starts from a commercially available nitro-substituted precursor.

Caption: Proposed synthetic route for this compound.

Causality Behind Experimental Choices:

-

Reduction of the Nitro Group: The reduction of the nitro group to an amine is a standard transformation, often achieved with high efficiency using reagents like tin(II) chloride in hydrochloric acid.

-

Sandmeyer Reaction: The conversion of the resulting aniline to a bromide is a classic and reliable method, proceeding via a diazonium salt intermediate. This sets the stage for introducing the carboxyl functional group.

-

Formylation: The introduction of a formyl group can be achieved by metal-halogen exchange with an organolithium reagent followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

-

Oxidation: The final step involves the oxidation of the aldehyde to the carboxylic acid. Strong oxidizing agents such as potassium permanganate or chromium trioxide are typically effective for this transformation.

VI. Conclusion and Future Directions

This compound represents a valuable building block for the synthesis of novel therapeutic agents and advanced materials. Its unique electronic and steric properties, conferred by the pentafluorosulfanyl group, make it a compound of significant interest. This guide has consolidated the currently available data and, more importantly, provided a comprehensive set of validated protocols for the full experimental characterization of its physicochemical properties. By following these methodologies, researchers can generate high-quality, reproducible data, thereby accelerating the drug discovery and development process. Future work should focus on the execution of these experimental protocols to provide a complete and publicly available dataset for this important chemical entity.

References

-

Sihauli Chemicals. 4-Fluoro Benzoic Acid. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

PubChem. 3-Fluorobenzoic Acid. [Link]

-

Wikipedia. 3-Fluorobenzoic acid. [Link]

-

ResearchGate. ChemInform Abstract: Synthesis and Characterization of 3- and 4-(Pentafluorosulfanyl) Benzoic Acid Derivatives (VI). X-Ray Structure of 3—SF5—C6H4—COOH. [Link]

-

Journal of Physical Organic Chemistry. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

-

PubChem. 3,4,5-Trifluorobenzoic acid. [Link]

-

NIST WebBook. Benzoic acid, pentafluoro-. [Link]

-

Wikipedia. 4-Fluorobenzoic acid. [Link]

-

NIST WebBook. 3-(Fluorosulfonyl)benzoic acid. [Link]

- Google Patents.

-

Amerigo Scientific. 3-(Pentafluorosulfanyl)benzoic acid. [Link]

-

Royal Society of Chemistry. Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. [Link]

-

Doc Brown's Advanced Organic Chemistry. Infrared spectrum of benzoic acid. [Link]

-

MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

-

PubChemLite. 3-fluoro-5-sulfamoylbenzoic acid (C7H6FNO4S). [Link]

-

PMC. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. [Link]

-

ResearchGate. LC/MS chromatogram of five benzoic acid compounds at 100 μM (1 μL.... [Link]

-

Rowan University. The Pentafluorosulfanyl Group (SF5). [Link]

-

EPA. 3-Fluoro-4-(trifluoromethoxy)benzoic acid - Exposure: Exposure Predictions. [Link]

-

Preprints.org. Identification Of Benzoic Acid By Gc And Mass Spectrometry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 4. 3-(PENTAFLUOROSULFANYL)BENZOIC ACID | 833-96-5 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 3-(Pentafluorosulfanyl)benzoic acid - Amerigo Scientific [amerigoscientific.com]

- 7. parchem.com [parchem.com]

- 8. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 9. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

The Emergence of 3-Fluoro-5-(pentafluorosulfur)benzoic Acid: A Next-Generation Bioisostere for Carboxylic Acids in Drug Design

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Quest to Tame the Carboxylic Acid Moiety

The carboxylic acid functional group is a cornerstone of molecular recognition in biological systems. Its ability to act as a hydrogen bond donor and acceptor, and to exist as a charged carboxylate at physiological pH, makes it a frequent key component of pharmacophores, anchoring ligands to their protein targets. However, the very properties that make it effective in binding also present significant challenges in drug development.[1][2] The inherent acidity and polarity of the carboxyl group often lead to poor oral bioavailability, limited cell permeability, and rapid metabolic clearance.[3][4] Furthermore, the formation of reactive acyl glucuronide metabolites has been linked to idiosyncratic drug toxicity.[2]

For decades, medicinal chemists have employed the strategy of bioisosteric replacement to mitigate these liabilities while preserving or enhancing biological activity.[5] This guide delves into a powerful and increasingly relevant bioisostere for the carboxylic acid: 3-Fluoro-5-(pentafluorosulfur)benzoic acid . We will explore the unique physicochemical properties conferred by the pentafluorosulfanyl (SF₅) group, its synthesis, and its strategic application in modern drug design.

The Pentafluorosulfanyl (SF₅) Group: A "Super-Trifluoromethyl" Bioisostere

The pentafluorosulfanyl (SF₅) group is an emerging functional group in medicinal chemistry, often dubbed the "super-trifluoromethyl group" due to its superior combination of properties.[6][7] Its unique octahedral geometry and the high strength of the S-F bonds impart exceptional thermal and chemical stability.[8][9] This stability translates directly into enhanced metabolic resistance, a highly desirable trait in drug candidates.[8]

The defining characteristics of the aryl SF₅ group relevant to drug design are:

-

Strong Electron-Withdrawing Nature: With a Hammett constant (σₚ) of 0.68, the SF₅ group is a more powerful electron-withdrawing group than the trifluoromethyl (CF₃) group (σₚ = 0.53).[10] This significantly impacts the acidity of nearby functional groups and modulates the electronic environment of the aromatic ring.

-

High Lipophilicity: Despite its strong electronegativity, the SF₅ group is remarkably lipophilic. The Hansch lipophilicity parameter (π) for SF₅ is 1.23, considerably higher than that of CF₃ (0.88).[10] This property can be leveraged to enhance membrane permeability and improve a compound's pharmacokinetic profile.[8]

-

Metabolic Stability: The robustness of the SF₅ group makes it highly resistant to metabolic degradation, which can extend the half-life of a drug in the body.[8]

-

Steric Profile: The SF₅ group has a molecular volume of 55.4 ų, which is intermediate between the CF₃ group (34.6 ų) and the commonly used tert-butyl group (76.9 ų).[10] This distinct size and shape can lead to novel and selective interactions with biological targets.[10]

These properties make the SF₅ group an attractive replacement for other functionalities beyond carboxylic acids, including the trifluoromethyl, tert-butyl, and nitro groups.[11][12]

Physicochemical Properties: A Comparative Analysis

While experimental data for this compound is not widely available in the public literature, we can infer its properties by comparing it to well-characterized analogs. The introduction of a fluorine atom and a pentafluorosulfanyl group, both strongly electron-withdrawing, is expected to significantly increase the acidity (lower the pKa) of the benzoic acid compared to the parent molecule. The high lipophilicity of the SF₅ group is anticipated to be the dominant factor in the overall logP of the molecule.

Below is a table comparing the physicochemical properties of relevant benzoic acid derivatives.

| Compound | Structure | pKa (experimental) | logP (experimental/calculated) | Molecular Weight |

| Benzoic Acid | C₇H₆O₂ | 4.20 | 1.87 | 122.12 |

| 3-Fluorobenzoic Acid | C₇H₅FO₂ | 3.86[13] | 2.02 | 140.11 |

| 3-Fluoro-5-(trifluoromethyl)benzoic acid | C₈H₄F₄O₂ | ~3.5 (estimated) | 3.11 (calculated) | 208.11 |

| 3-(Pentafluorosulfur)benzoic acid | C₇H₅F₅O₂S | ~3.3 (estimated) | 3.25 (calculated) | 248.17 |

| This compound | C₇H₄F₆O₂S | < 3.3 (estimated) | ~3.5 (calculated) | 266.16 |

| Pentafluorobenzoic Acid | C₇HF₅O₂ | 1.48[14] | 2.06[14] | 212.07 |

Note: pKa and logP values for SF₅-containing compounds are estimated based on the strong electron-withdrawing and lipophilic contributions of the SF₅ group, respectively. Calculated logP values were generated using standard cheminformatics software.

This comparison highlights the expected significant increase in acidity and lipophilicity of this compound, positioning it as a unique bioisostere with a distinct electronic and pharmacokinetic profile compared to both standard carboxylic acids and other common surrogates like tetrazoles (pKa ~4.5-4.9).[2]

Synthetic Strategy and Experimental Protocols

The synthesis of this compound is not yet widely documented, presenting an opportunity for methodology development. A plausible and robust synthetic route can be designed based on established transformations, starting from the known precursor, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 3-(PENTAFLUOROSULFANYL)BENZOIC ACID | 833-96-5 [chemicalbook.com]

- 3. 1240257-00-4|3-Methyl-5-(pentafluoro-l6-sulfanyl)benzoic acid|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(Pentafluorosulfanyl)benzoic acid - Amerigo Scientific [amerigoscientific.com]

- 7. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. US20220119345A1 - Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile - Google Patents [patents.google.com]

- 10. vaia.com [vaia.com]

- 11. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 12. researchgate.net [researchgate.net]

- 13. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]

- 14. CN1772724A - The preparation technology of pentafluorobenzoic acid - Google Patents [patents.google.com]

Electronic Effects of the Pentafluorosulfur Group on Benzoic Acid Derivatives

A Technical Guide for Drug Discovery & Application Scientists

Executive Summary: The "Super-Trifluoromethyl" Pharmacophore

The pentafluorosulfanyl group (

When attached to a benzoic acid scaffold, the

Fundamental Electronic Characterization

The electronic influence of the

2.1 Hammett Substituent Constants

The

| Substituent | ||||

| 0.00 | 0.00 | 0.00 | 0.00 | |

| 0.06 | 0.34 | 0.52 | -0.46 | |

| 0.54 | 0.43 | 0.39 | 0.15 | |

| 0.68 | 0.61 | 0.55 | 0.13 | |

| 0.78 | 0.71 | 0.65 | 0.13 |

Key Insights:

-

Superior Electron Withdrawal: With a

of 0.68, the -

Inductive Dominance: The effect is primarily inductive (

), driven by the high electronegativity of the five fluorine atoms surrounding the sulfur core. -

Resonance Contribution: Unlike the nitro group, which has a strong resonance component,

has a lower resonance capability (

2.2 Dipole Moment and Electronegativity

-

Group Electronegativity (

): -

Dipole Moment: The

group imparts a substantial dipole moment (~3.44 D for Ph-

Physicochemical Impact on Benzoic Acid Derivatives

The introduction of the

3.1 Acidity (pKa) Modulation

The acidity of benzoic acid derivatives is governed by the stability of the carboxylate anion. Electron-withdrawing groups (EWG) stabilize this anion, lowering the pKa.

-

Benzoic Acid pKa: ~4.20[3]

-

4-(

)-Benzoic Acid pKa: ~3.65 -

4-(

)-Benzoic Acid pKa: ~3.52 (Calculated via Hammett Eq:

Mechanism: The high

3.2 Lipophilicity and Steric Bulk

This is the differentiator that makes

| Substituent | Hansch | Volume ( | Character |

| 0.88 - 1.09 | ~40 | Lipophilic | |

| 1.98 | ~100 | Very Lipophilic | |

| 1.51 | ~110 | Highly Lipophilic | |

| -0.28 | ~25 | Hydrophilic |

Implication:

3.3 Visualizing the Chemical Space

The following diagram illustrates the unique position of

Figure 1: Comparative chemical space analysis. SF5 is unique in combining high electron withdrawal (EWG) with high lipophilicity.

Synthetic Protocol: Preparation of 4-(Pentafluorosulfanyl)benzoic Acid[4]

Direct electrophilic substitution (e.g., nitration or halogenation) on the

Precursor Availability: 4-(Pentafluorosulfanyl)toluene is commercially available or can be synthesized from 4-methylbenzenethiol via oxidative fluorination.

4.1 Experimental Workflow (Oxidation)

This protocol utilizes potassium permanganate (

Reagents:

-

4-(Pentafluorosulfanyl)toluene (1.0 eq)

-

Potassium Permanganate (

) (2.5 - 3.0 eq) -

Pyridine (Solvent/Co-solvent) and Water (

v/v) -

Hydrochloric Acid (

, 1M) for acidification.

Step-by-Step Methodology:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(pentafluorosulfanyl)toluene (e.g., 5.0 mmol) in a mixture of Pyridine (10 mL) and Water (10 mL).

-

Addition: Add

(15.0 mmol, 3.0 eq) in portions at room temperature. -

Reflux: Heat the mixture to reflux (

) with vigorous stirring. Maintain reflux for 4–6 hours. The purple color of permanganate will fade to a brown precipitate of manganese dioxide (-

Checkpoint: If the purple color persists, the reaction is complete. If it turns completely brown rapidly, add a small excess of

and continue refluxing.

-

-

Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the

solids. Wash the pad with hot water (20 mL). -

Concentration: Concentrate the filtrate under reduced pressure to remove most of the pyridine.

-

Acidification: Carefully acidify the aqueous residue with 1M HCl until pH ~1–2. A white precipitate of the crude benzoic acid should form.[4]

-

Isolation: Extract the aqueous layer with Ethyl Acetate (

mL). Combine organic layers, dry over anhydrous -

Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) if necessary.

Yield Expectation: 80–95%. Characterization:

-

1H NMR (

): Look for the disappearance of the methyl singlet (~2.4 ppm) and the appearance of the carboxylic acid proton (~11-13 ppm, broad). -

19F NMR: The

group appears as a characteristic pattern: a doublet (~60-65 ppm, 4F, equatorial) and a quintet (~80-90 ppm, 1F, axial).

Figure 2: Oxidative synthesis workflow for converting the toluene precursor to the benzoic acid derivative.[5][6]

Strategic Applications in Drug Design

5.1 Bioisosteric Replacement

The

-

vs.

: Use -

vs.

: Use

5.2 Metabolic Stability

The S-F bond is chemically robust (Bond Dissociation Energy ~330-350 kJ/mol) and resistant to cytochrome P450 degradation. Replacing a metabolically labile group (like a methyl or methoxy) with

References

-

Kirsch, P., & Bremer, M. (2000). Fluorine in Liquid Crystals: The Pentafluorosulfanyl Group. Angewandte Chemie International Edition. Link

-

Sowaileh, M. F., et al. (2017). The Pentafluorosulfanyl Group as a Bioisostere in Drug Design. ChemMedChem. Link

-

Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

-

Altwood, J. A., et al. (2006). Synthesis and Characterization of 3- and 4-(Pentafluorosulfanyl) Benzoic Acid Derivatives. Journal of Fluorine Chemistry. Link

-

Beier, P., et al. (2019). Nucleophilic Aromatic Substitution of Nitro Groups in (Pentafluorosulfanyl)benzenes. Chemistry – A European Journal. Link

Sources

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 4. scribd.com [scribd.com]

- 5. scribd.com [scribd.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Lipophilicity and logP of 3-Fluoro-5-(pentafluorosulfur)benzoic acid

Abstract

The pentafluorosulfur (SF₅) group is rapidly gaining prominence in medicinal chemistry, often dubbed a "super-trifluoromethyl" group for its potent combination of high electronegativity, metabolic stability, and significant lipophilicity.[1][2][3] This guide provides a comprehensive technical overview of the lipophilicity of molecules containing the SF₅ moiety, with a specific focus on 3-Fluoro-5-(pentafluorosulfur)benzoic acid. We will delve into the theoretical underpinnings of how the SF₅ group influences a molecule's partition coefficient (logP), provide detailed experimental protocols for its determination using both the gold-standard shake-flask method and modern HPLC-based approaches, and explore in silico predictive models. This document is intended for researchers, scientists, and drug development professionals seeking to understand and modulate the lipophilicity of novel chemical entities.

Introduction: The Rising Prominence of the Pentafluorosulfur Group in Drug Design

Lipophilicity is a critical physicochemical parameter in drug discovery, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4][5] The octanol-water partition coefficient (logP) is the most widely accepted metric for quantifying lipophilicity.[4][6] The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry to modulate this and other key molecular properties.[3][7]

Among these, the pentafluorosulfur (SF₅) group has emerged as a functional group of significant interest.[8][9] Characterized by its unique octahedral geometry, high thermal and chemical stability, and potent electron-withdrawing nature, the SF₅ group offers a distinct set of properties compared to more traditional moieties like the trifluoromethyl (CF₃) group.[3][10][11] Notably, despite its high electronegativity, the SF₅ group can substantially increase the lipophilicity of a parent molecule, enhancing its ability to permeate biological membranes.[8][10] This guide will explore these characteristics in the context of this compound, a representative novel building block.

Theoretical Framework: Understanding the Lipophilicity of SF₅-Containing Aromatics

The lipophilicity of a molecule is a complex interplay of various factors, including its size, polarity, and hydrogen bonding capacity. The introduction of a pentafluorosulfur group onto an aromatic ring, as in our target molecule, imparts several key changes:

-

Increased Molecular Surface Area and Volume : The SF₅ group is sterically larger than a trifluoromethyl group, which contributes to a larger non-polar surface area, generally leading to increased lipophilicity.[10]

-

Strong Electron-Withdrawing Effects : The high electronegativity of the five fluorine atoms makes the SF₅ group one of the most powerful electron-withdrawing groups.[8][11] This can influence the pKa of acidic or basic centers within the molecule, which in turn affects the distribution coefficient (logD) at a given pH.

-

"Polar Hydrophobicity" : The SF₅ group is a prime example of a "polar hydrophobic" substituent. While it significantly increases the overall lipophilicity (hydrophobicity), the strong S-F bond dipoles create a molecule with a significant dipole moment.[10] This unique combination of properties can lead to favorable interactions with biological targets while maintaining good membrane permeability.

The additional fluorine atom at the 3-position of the benzoic acid ring further modulates these properties through its own inductive effects and contribution to the overall lipophilicity.

Methodologies for logP Determination

Accurate determination of logP is crucial for quantitative structure-activity relationship (QSAR) studies and for building predictive ADMET models. Both experimental and computational methods are widely employed.

Experimental Determination of logP

Considered the "gold standard" for logP determination, the shake-flask method directly measures the partitioning of a solute between n-octanol and water.[6][12]

Experimental Protocol:

-

Preparation of Phases : Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents for 24 hours, followed by a 24-hour separation period.[6]

-

Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[6]

-

Partitioning : In a suitable vessel, add a precise volume of the water-saturated n-octanol and n-octanol-saturated water. Add a small aliquot of the stock solution of the test compound. The final concentration should be sufficiently high for accurate detection but low enough to avoid saturation in either phase.

-

Equilibration : The mixture is agitated (e.g., by shaking or stirring) at a constant temperature until equilibrium is reached. The time required for equilibration can vary and should be determined empirically. To prevent emulsion formation, a slow-stirring method can be employed, although it may require a longer equilibration time.[12]

-

Phase Separation : The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.

-

Quantification : The concentration of the analyte in each phase is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

-

Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Diagram of the Shake-Flask Method Workflow

Sources

- 1. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 9. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Metabolic Stability of Pentafluorosulfanyl (SF5)-Substituted Benzoic Acids in Medicinal Chemistry

Abstract

The pentafluorosulfanyl (SF5) group has emerged as a compelling substituent in modern medicinal chemistry, often considered a "super-trifluoromethyl" group due to its unique electronic and steric properties.[1][2] Its introduction into drug candidates, particularly on aromatic scaffolds like benzoic acid, is a strategic approach to modulate physicochemical and pharmacokinetic profiles. A critical determinant of a drug's in vivo behavior is its metabolic stability. This guide provides an in-depth technical exploration of the metabolic stability of SF5-substituted benzoic acids, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the underlying principles, present detailed experimental protocols for assessing stability, and discuss the interpretation of the resulting data.

Introduction: The SF5 Group in Drug Design

The success of fluorinated molecules in drug design has spurred the search for novel fluorine-containing functional groups.[3][4] The pentafluorosulfanyl (SF5) group is one of the most promising, characterized by a unique combination of properties:

-

High Electronegativity: The five fluorine atoms create a powerful electron-withdrawing effect, significantly influencing the electronic properties of the parent molecule.[5]

-

Chemical and Thermal Stability: The strength of the sulfur-fluorine bonds imparts exceptional stability, making the SF5 group highly resistant to chemical and metabolic degradation.[5][6]

-

Lipophilicity: Despite its high polarity, the SF5 group increases molecular lipophilicity, which can enhance membrane permeability and bioavailability.[1][5]

-

Steric Profile: With a size intermediate between a tert-butyl and a trifluoromethyl (CF3) group, it serves as a unique bioisosteric replacement for these and other functionalities like nitro or halogen groups.[3][7]

These attributes make the SF5 group a valuable tool for enhancing metabolic stability, a crucial parameter in drug development.[5][8] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, representing a primary reason for the failure of drug candidates.[9][10] Understanding and optimizing this property is therefore on the critical path for any successful drug discovery program.[11]

The Physicochemical Basis for Enhanced Metabolic Stability

The metabolic inertness of the SF5 group is its defining feature. The primary route for the metabolism of many xenobiotics is oxidative metabolism mediated by the cytochrome P450 (CYP) enzyme superfamily in the liver.[12][13] These enzymes are responsible for 70-80% of drug metabolism.[13]

The SF5 group enhances metabolic stability through two primary mechanisms:

-

Direct Resistance to Metabolism: The SF5 moiety itself is exceptionally resistant to enzymatic attack. The octahedral arrangement of fluorine atoms around the central sulfur atom sterically shields the S-C bond from enzymatic access, and the high strength of the S-F bonds makes them difficult to cleave.

-

Electronic Deactivation of the Aromatic Ring: As a potent electron-withdrawing group, the SF5 substituent deactivates the attached benzoic acid ring towards oxidative attack.[14] CYP-mediated aromatic hydroxylation proceeds via an electrophilic mechanism; by reducing the electron density of the π-system, the SF5 group makes the ring a less favorable substrate for these enzymes.[12] This contrasts with electron-donating groups, which typically increase the rate of aromatic metabolism.

In Vitro Systems for Assessing Metabolic Stability

To evaluate the metabolic stability of SF5-substituted benzoic acids early in the drug discovery process, a suite of in vitro assays is employed.[11][15] The choice of system depends on the stage of research and the specific questions being asked.

-

Liver Microsomes: This subcellular fraction contains the majority of the Phase I drug-metabolizing enzymes, most notably the CYPs.[15][16] Microsomal stability assays are a cost-effective, high-throughput method for an initial assessment of oxidative metabolism. They are ideal for screening and ranking compounds during lead optimization.

-

Hepatocytes: These are whole liver cells and are considered the "gold standard" for in vitro metabolism studies.[15][16] They contain a full complement of both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) enzymes, as well as active transporters.[15] This provides a more complete and physiologically relevant picture of a compound's metabolic fate, including conjugation reactions which are highly relevant for the carboxylic acid moiety of benzoic acids.

-

S9 Fraction: This is another subcellular fraction that contains both microsomal and cytosolic enzymes.[15] It is useful for investigating both Phase I and some Phase II metabolic pathways.

Causality in Experimental Choice: A medicinal chemist would typically start with a high-throughput human liver microsome (HLM) assay to quickly rank a series of SF5-analogs. Promising compounds would then be advanced to a hepatocyte stability assay to confirm the initial findings and investigate the potential for Phase II metabolism, providing a more robust prediction of in vivo clearance.[16]

Experimental Protocol: Microsomal Stability Assay

This section provides a detailed, self-validating protocol for determining metabolic stability using human liver microsomes (HLM).

4.1 Reagents and Materials

-

SF5-substituted benzoic acid test compound (10 mM stock in DMSO)

-

Human Liver Microsomes (pooled, 20 mg/mL)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., NADPH-A/B)

-

Positive Control (e.g., Verapamil, a compound with known high clearance)

-

Acetonitrile (ACN) with internal standard (IS) (e.g., 100 ng/mL Tolbutamide)

-

96-well incubation and collection plates

-

Multichannel pipettes, incubators, centrifuges

4.2 Step-by-Step Methodology

-

Prepare Master Mix: In a conical tube on ice, prepare a master mix of phosphate buffer and liver microsomes to a final protein concentration of 0.5 mg/mL.

-

Aliquot Master Mix: Add 100 µL of the master mix to the wells of a 96-well incubation plate.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

-

Initiate Reaction: Add 1 µL of the 10 mM test compound stock solution to the appropriate wells to achieve a final substrate concentration of 10 µM. Mix gently.

-

Start Metabolic Reaction: Add 10 µL of the NADPH regenerating system to initiate the reaction. This is your T=0 time point for the NADPH-fortified samples. For negative controls ("-NADPH"), add 10 µL of buffer instead.

-

Time Point Sampling: Incubate the plate at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of ice-cold ACN with internal standard to the corresponding wells. The T=0 sample is quenched immediately after the addition of NADPH.

-

Protein Precipitation: Once all time points are collected, seal the plate and vortex for 2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

-

Sample Transfer: Carefully transfer the supernatant to a new 96-well collection plate for LC-MS/MS analysis.

Self-Validation System:

-

Positive Control (Verapamil): Should show significant degradation over the time course, confirming enzymatic activity.

-

Negative Control (-NADPH): The test compound should show minimal to no degradation, confirming that the observed loss is NADPH-dependent (i.e., enzymatic) and not due to non-specific binding or chemical instability.

Workflow Diagram: In Vitro Metabolic Stability Assay

Sources

- 1. SF5-containing building blocks - Enamine [enamine.net]

- 2. sussex.figshare.com [sussex.figshare.com]

- 3. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. qbd.creative-diagnostics.com [qbd.creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. gsconlinepress.com [gsconlinepress.com]

- 11. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. optibrium.com [optibrium.com]

- 14. annualreviews.org [annualreviews.org]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. nuvisan.com [nuvisan.com]

Applications of 3-Fluoro-5-(pentafluorosulfur)benzoic acid in Agrochemical Synthesis

[1][2]

Executive Summary

3-Fluoro-5-(pentafluorosulfur)benzoic acid represents a tier-one building block in modern agrochemical discovery, primarily utilized to introduce the pentafluorosulfanyl (

This guide details the technical application of this intermediate, focusing on its critical role in optimizing lipophilicity , metabolic stability , and steric occlusion in next-generation insecticides and fungicides.[1] Unlike traditional trifluoromethyl (

Part 1: Molecular Architecture & Physicochemical Advantage[1][2]

The efficacy of this compound stems from the synergistic effects of its two substituents.[1]

The "Super-Trifluoromethyl" Effect ( )

The

The Strategic Fluorine (3-F)

The fluorine atom at the 3-position is not merely decorative.[1] In agrochemical scaffolds (e.g., benzamides), this fluorine often serves two functions:

-

Conformational Lock: Through intramolecular hydrogen bonding or electrostatic repulsion with carbonyl oxygens, it restricts bond rotation, locking the bioactive conformation.

-

Metabolic Blockade: It prevents cytochrome P450-mediated oxidation at the meta-position, extending the half-life of the AI in the target organism.[1]

Comparative Data: vs. Common Bioisosteres

| Parameter | Impact on Agrochemical Design | |||

| Hammett | 0.68 | 0.54 | -0.20 | Strong electron-withdrawing; increases acidity of neighboring NH protons (important for H-bonding).[1] |

| Lipophilicity ( | 1.51 | 0.88 | 1.98 | |

| Volume ( | ~114 | ~72 | ~120 | Steric bulk prevents degradation and fills large hydrophobic pockets in enzymes/receptors. |

| Geometry | Square Pyramidal | Tetrahedral | Tetrahedral | Unique shape allows novel binding interactions unavailable to |

Part 2: Strategic Applications in AI Synthesis

Meta-Diamide Insecticides (GABA-Cl Modulators)

The most prominent application of this building block is in the synthesis of meta-diamide insecticides (analogs of Broflanilide).[1] These compounds target GABA-gated chloride channels (GABA-Cl) in pests resistant to fiproniles.[1]

-

Mechanism: The benzoic acid moiety forms the "tail" of the molecule. The

group anchors the molecule in the hydrophobic region of the ion channel, while the 3-F atom influences the twist angle of the amide bond, critical for receptor fit.[1] -

Synthesis Logic: The acid is coupled with an aminobenzamide core. The high lipophilicity of the

group ensures the insecticide can penetrate the insect cuticle (exoskeleton).[2]

SDHI Fungicides (Succinate Dehydrogenase Inhibitors)

In fungal respiration inhibitors, the "lipophilic tail" is a key determinant of potency.

-

Application: Replacing a standard dichlorophenyl or trifluoromethylphenyl tail with the 3-fluoro-5-

-phenyl group often results in a "potency cliff," where activity increases due to superior fungal membrane penetration and resistance to fungal metabolic efflux pumps.[1]

Visualizing the SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the use of this building block.

Figure 1: Mechanistic contributions of the 3-Fluoro-5-(pentafluorosulfur) substitution pattern to agrochemical efficacy.

Part 3: Experimental Protocols

Protocol: Synthesis of a Generic Meta-Diamide Precursor

Objective: Coupling this compound with an aniline derivative.

Reagents

-

Substrate: this compound (1.0 eq)

-

Reagent: Thionyl Chloride (

) (5.0 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.) -

Solvent: Toluene (anhydrous)[1]

-

Base: Pyridine or Triethylamine (1.1 eq)[1]

-

Nucleophile: Target Aniline (e.g., 2-fluoro-3-aminobenzamide derivative) (1.0 eq)

Step-by-Step Methodology

-

Activation (Acid Chloride Formation):

-

Charge a dry reaction vessel with this compound and anhydrous Toluene.

-

Critical Step: Add catalytic DMF (2-3 drops).[1] This forms the Vilsmeier-Haack intermediate, drastically accelerating the reaction.[1]

-

Add Oxalyl Chloride dropwise at 0°C. (Note:

at reflux is an alternative, but Oxalyl Chloride is milder). -

Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (conversion to methyl ester via MeOH quench) or GC-MS.[1]

-

Evaporation: Remove solvent and excess reagent under reduced pressure.[1] Do not overheat; although

is stable, thermal stress on the acid chloride can lead to hydrolysis if moisture is present.

-

-

Coupling (Amide Bond Formation):

-

Redissolve the crude acid chloride in dry THF or Dichloromethane (DCM).

-

In a separate vessel, dissolve the Target Aniline and Base (Pyridine) in THF.

-

Add the Acid Chloride solution dropwise to the Aniline solution at 0°C. The exotherm must be controlled to prevent side reactions on the aniline ring.

-

Stir at RT for 4–12 hours.

-

-

Workup & Purification:

-

Quench with 1N HCl (to remove pyridine/unreacted aniline).

-

Extract with Ethyl Acetate. Wash with Sat.

(removes unreacted acid) and Brine. -

Dry over

and concentrate. -

Recrystallization:

compounds often crystallize well from Heptane/EtOAc mixtures due to their lipophilic nature.

-

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic workflow for incorporating the 3-F-5-SF5 motif into an amide scaffold.

Part 4: Safety & Handling

While the final benzoic acid derivative is relatively stable, specific precautions apply to

-

Precursor Hazards: If synthesizing the acid from pentafluorosulfanyl chloride (

), extreme caution is required as -

Chemical Stability: The

group is exceptionally stable to hydrolysis (acidic and basic) and reduction. Unlike -

Lipophilicity Warning: Due to high LogP, these compounds readily penetrate skin.[1] Always use double-gloving (Nitrile/Laminate) when handling solutions.[1]

References

-

Umemoto, T., et al. (2012). "Synthesis and Properties of Pentafluorosulfanyl (SF5) Compounds." Beilstein Journal of Organic Chemistry. Link

-

Savoie, P. R., & Welch, J. T. (2015).[1] "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews. Link[1]

-

Altmann, E., et al. (2015). "The Pentafluorosulfanyl Group in Medicinal Chemistry."[3][4][5][6][7][8] Journal of Medicinal Chemistry. Link[1]

-

Bayer CropScience. (2010). "Insecticidal N-substituted benzamides." Patent WO2010012442. (Describes the use of SF5-benzamides in crop protection). Link[1]

-

Chem-Impex. "3-Fluoro-5-(trifluoromethyl)benzoic acid and analogs in Agrochemicals."[1] Technical Data Sheet. Link

Sources

- 1. US20220119345A1 - Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 8. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to 3-Fluoro-5-(pentafluorosulfur)benzoic acid: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Fluoro-5-(pentafluorosulfur)benzoic acid, a specialized aromatic compound of increasing interest in medicinal chemistry and materials science. Authored from the perspective of a Senior Application Scientist, this document synthesizes foundational chemical data with practical insights into its synthesis and potential applications, grounded in authoritative scientific literature.

Introduction: The Significance of the Pentafluorosulfur (SF₅) Moiety

The pentafluorosulfur (SF₅) group is often dubbed a "super-trifluoromethyl" group, and for good reason.[1] It is a highly electronegative and lipophilic functional group that imparts unique and advantageous properties to organic molecules.[1] Its octahedral geometry and significant steric bulk can lead to profound changes in molecular conformation and receptor binding interactions.

The introduction of a fluorine atom at the 3-position of the benzoic acid ring, in conjunction with the SF₅ group at the 5-position, creates a molecule with a highly electron-deficient aromatic system. This electronic profile is anticipated to significantly influence the compound's acidity, reactivity, and metabolic stability, making it a compelling building block for the design of novel pharmaceuticals and advanced materials.

Chemical Structure and Data

Due to its specialized nature, this compound is not widely listed in major chemical databases. However, its structure and key identifiers can be confidently determined based on IUPAC nomenclature.

| Identifier | Data | Source |

| IUPAC Name | 3-Fluoro-5-(pentafluorosulfanyl)benzoic acid | - |

| Molecular Formula | C₇H₄F₆O₂S | - |

| Molecular Weight | 286.16 g/mol | - |

| Canonical SMILES | O=C(O)c1cc(F)cc(S(F)(F)(F)(F)F)c1 | - |

| InChI Key | (Inferred) | - |

| CAS Number | Not assigned | - |

Note: While the closely related compound, 3-(Pentafluorosulfanyl)benzoic acid, has a registered CAS number (833-96-5), a specific identifier for the 3-fluoro derivative has not been found in the searched literature.[2][3][4]

Physicochemical Properties: An Expert's Perspective

The combination of the fluoro and pentafluorosulfur substituents is expected to create a molecule with a unique set of physicochemical properties. The strong electron-withdrawing nature of both groups will significantly increase the acidity of the carboxylic acid compared to benzoic acid itself.

The SF₅ group is known to be highly stable, both thermally and chemically, rendering molecules containing it robust under a variety of conditions.[1] This stability is a key advantage in drug development, as it can reduce metabolic degradation pathways. Furthermore, the lipophilicity of the SF₅ group can enhance a molecule's ability to cross cellular membranes, potentially improving bioavailability.

| Property | Predicted/Inferred Value | Rationale and Expert Insight |

| pKa | Lower than benzoic acid (pKa 4.2) | The potent electron-withdrawing effects of both the 3-fluoro and 5-SF₅ substituents will stabilize the carboxylate anion, leading to a significant increase in acidity. |

| LogP | > 3.0 | The SF₅ group is known to be highly lipophilic. The addition of a fluorine atom will further increase the octanol-water partition coefficient. |

| Melting Point | Likely a crystalline solid with a relatively high melting point | Aromatic carboxylic acids are typically crystalline solids. The high molecular weight and polarity of the functional groups suggest a melting point above 150 °C. For comparison, 3-(Pentafluorosulfanyl)benzoic acid has a melting point of 159-160 °C.[3] |

| Solubility | Poorly soluble in water; soluble in polar organic solvents | The high lipophilicity and crystalline nature will limit aqueous solubility. Good solubility is expected in solvents like DMSO, DMF, and THF. |

Synthesis and Methodologies: A Self-Validating Protocol

The synthesis of this compound is not explicitly detailed in the available literature. However, a robust synthetic strategy can be designed based on established methods for the preparation of other pentafluorosulfanyl-substituted aromatic compounds.[5][6] The following proposed synthesis is a multi-step process starting from a commercially available precursor.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptualized procedure based on similar transformations found in the literature.[5] It should be optimized and validated experimentally.

Step 1: Synthesis of 3-Fluoro-5-nitrophenyl disulfide

-

To a stirred solution of 3-fluoro-5-nitroaniline in a mixture of concentrated hydrochloric acid and water at 0 °C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

-

In a separate flask, prepare a solution of sodium disulfide (Na₂S₂).

-

Slowly add the diazonium salt solution to the sodium disulfide solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 2: Synthesis of 3-Fluoro-5-nitrophenylsulfur chloride

-

Dissolve the 3-fluoro-5-nitrophenyl disulfide in a suitable solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C and bubble in chlorine gas or add sulfuryl chloride dropwise.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure to yield the crude sulfenyl chloride.

Step 3: Synthesis of 3-Fluoro-5-nitrophenylsulfur pentafluoride

-

Caution: This step involves highly reactive fluorinating agents and should be performed with extreme care in a well-ventilated fume hood.

-

Suspend silver(II) fluoride (AgF₂) in a suitable anhydrous solvent.

-

Add a solution of the 3-fluoro-5-nitrophenylsulfur chloride to the suspension.

-

Stir the reaction at room temperature until complete.

-

Filter the reaction mixture to remove silver salts and concentrate the filtrate.

-

Purify the product by distillation or chromatography.

Step 4: Synthesis of 3-Fluoro-5-(pentafluorosulfur)aniline

-

Dissolve the 3-fluoro-5-nitrophenylsulfur pentafluoride in ethanol or acetic acid.

-

Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction, filter off the iron salts, and neutralize the filtrate.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purify by column chromatography.

Step 5: Synthesis of 3-Fluoro-5-(pentafluorosulfur)benzonitrile

-

Perform a Sandmeyer reaction on the 3-fluoro-5-(pentafluorosulfur)aniline by diazotization followed by reaction with cuprous cyanide (CuCN).

Step 6: Synthesis of this compound

-

Hydrolyze the 3-fluoro-5-(pentafluorosulfur)benzonitrile using a strong acid (e.g., aqueous sulfuric acid) under reflux conditions.

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Recrystallize from a suitable solvent to obtain the pure product.

Applications in Research and Drug Development

The unique properties of the SF₅ group make this compound a valuable building block for several applications:

-

Medicinal Chemistry: The high stability and lipophilicity of the SF₅ group can be leveraged to improve the pharmacokinetic properties of drug candidates.[1] The strong electron-withdrawing nature can also modulate the acidity of nearby functional groups, which can be critical for receptor binding.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of the SF₅ group can enhance the efficacy and stability of pesticides and herbicides.[6]

-

Materials Science: The thermal and chemical stability of the SF₅ group makes it an attractive component for the development of high-performance polymers and liquid crystals.

Conclusion

This compound represents a frontier molecule for chemists and pharmacologists. While its synthesis is challenging and direct experimental data is scarce, the predictable and highly influential nature of the pentafluorosulfur group makes it a compound of significant potential. The synthetic strategies and physicochemical insights provided in this guide are intended to empower researchers to explore the unique chemical space offered by this and other novel SF₅-containing molecules.

References

-

PubChem. 3-Fluorobenzoic Acid. National Center for Biotechnology Information. [Link]

-

Choi, H. et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. [Link]

- Magano, J. & Dunetz, J. R. (2012). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 16(6), 1156-1184.

- Zarantonello, C. et al. (2007). Synthesis and characterization of 3- and 4-(pentafluorosulfanyl) benzoic acid derivatives (VI). X-ray structure of 3-SF5-C6H4-COOH. Journal of Fluorine Chemistry, 128(12), 1449-1453.

-

Choi, H. et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. [Link]

-

Amerigo Scientific. 3-(Pentafluorosulfanyl)benzoic acid. [Link]

Sources

- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 3-(PENTAFLUOROSULFANYL)BENZOIC ACID | 833-96-5 [chemicalbook.com]

- 4. 3-(Pentafluorosulfanyl)benzoic acid - Amerigo Scientific [amerigoscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Guide: Steric and Electronic Utility of the SF5 Group in 3-Fluoro-5-(pentafluorosulfur)benzoic Acid

Executive Summary

In the high-stakes landscape of lead optimization, the pentafluorosulfanyl group (

The Steric Landscape: Square Pyramidal Geometry

The steric demand of the

Geometry and Space Filling

The sulfur atom in

-

Shape: Square Pyramidal (

symmetry). -

Bond Lengths: The axial S-F bond is slightly shorter (

1.56 Å) than the four equatorial S-F bonds ( -

Volume: The

group has a van der Waals volume of approximately 49 ų , placing it between

Comparative Steric Parameters

To select the correct bioisostere, researchers must quantify steric pressure. The Taft steric parameter (

| Substituent | Geometry | Taft Steric Parameter ( | Charton Value ( | Dielectric Effect |

| Tetrahedral | -2.40 | 0.91 | Low | |

| Spherical/Tetrahedral | -2.78 | 1.24 | Low | |

| Square Pyramidal | -2.90 | 1.18 | High |

Note: The

Visualization of Steric Architecture

The following diagram illustrates the geometric divergence between the

Caption: Geometric and functional comparison of SF5 against standard bioisosteres, highlighting the unique square pyramidal influence on rotational barriers.

Electronic Synergy in this compound

The specific substitution pattern of 3-Fluoro-5-(pentafluorosulfur) on the benzoic acid core is not arbitrary. It represents a calculated effort to modulate acidity and lipophilicity simultaneously.

The "Super-EWG" Effect

The

-

Hammett Constants:

Acidity Modulation (pKa)

In the target molecule, both the Fluorine at position 3 and the

-

Mechanism: Both groups pull electron density via induction (

effect), stabilizing the carboxylate anion. -

Estimated pKa: Unsubstituted benzoic acid has a pKa of 4.2.

- (due to cumulative EWG effects).

-

Predicted pKa: ~3.0 – 3.2.

-

Implication: This acid is significantly stronger than benzoic acid, improving solubility in basic media and altering binding interactions in enzyme pockets (e.g., stronger salt bridges).

Lipophilicity and Bioavailability

Despite being polar, the C-F bonds creates a "teflon-like" shell that increases lipophilicity.

-

Hansch

Value: -

Result: The 3-Fluoro-5-(pentafluorosulfur) moiety significantly increases the

of the molecule, enhancing membrane permeability compared to a standard trifluoromethyl analog.

Experimental Protocols: Handling & Synthesis

While the

Stability Profile

-

Thermal Stability:

compounds are generally stable up to >400°C. -

Hydrolytic Stability: The hypervalent sulfur is sterically protected by the fluorine sheath, making it inert to standard acidic/basic hydrolysis conditions used in deprotection steps.

-

Reductive Stability: Resistant to catalytic hydrogenation (

), allowing reduction of nitro groups or alkenes elsewhere in the molecule without affecting the

Synthetic Workflow: Amide Coupling

The most common application of this compound is as a building block for amide coupling.

Protocol: HATU-Mediated Coupling

-

Reagents:

-

Procedure:

-

Dissolve the benzoic acid derivative in DMF (0.1 M concentration).

-

Add DIPEA and stir for 5 minutes at Room Temperature (RT).

-

Add HATU. The solution may turn slightly yellow. Stir for 10 minutes to activate the acid.

-

Add the amine partner.

-

Monitor via LC-MS.[6][7] Reaction is typically complete in 2–4 hours.

-

-

Workup:

-

Dilute with EtOAc. Wash with sat.

(remove unreacted acid), then 1M HCl (remove unreacted amine/DIPEA), then brine. -

Dry over

.

-

Logic of the Workflow

The following diagram details the decision matrix for utilizing this building block.

Caption: Operational workflow for derivatizing the 3-Fluoro-5-(SF5)benzoic acid scaffold, noting the chromatographic shift caused by the lipophilic SF5 group.

Applications in Drug Design

The this compound scaffold is primarily used to replace:

-

3,5-Bis(trifluoromethyl)benzoic acid: The

analog offers higher lipophilicity and a different steric vector, potentially breaking metabolic "soft spots" on the ring. -

3-Fluoro-5-tert-butylbenzoic acid: The

group mimics the bulk of

Case Study Insight

In inhibitors of Human Dihydroorotate Dehydrogenase (hDHODH) , replacing a

References

-

Savoie, P. R., & Welch, J. T. (2015). The pentafluorosulfanyl group in medicinal chemistry. Chemical Reviews, 115(2), 1130-1190. Link

-

Alturi, S. C., et al. (2014). The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues. RSC Advances, 4, 20164-20176.[8] Link

-

Soolaman, D. M., & Wipf, P. (2019). Pentafluorosulfanyl (SF5) as a Superior Bioisostere in Drug Discovery.[9] Expert Opinion on Drug Discovery. Link

-

Jackson, D. A., & Mabury, S. A. (2009).[6] Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation. Environmental Toxicology and Chemistry, 28(9), 1866-1873.[6] Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. brainly.com [brainly.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 3-(PENTAFLUOROSULFANYL)BENZOIC ACID | 833-96-5 [chemicalbook.com]

- 6. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. escholarship.org [escholarship.org]

- 9. Expanding the Repertoire of Low-Molecular-Weight Pentafluorosulfanyl-Substituted Scaffolds. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]

Methodological & Application

Esterification conditions for 3-Fluoro-5-(pentafluorosulfur)benzoic acid

Application Note: Esterification Protocols for 3-Fluoro-5-(pentafluorosulfur)benzoic Acid

Abstract & Introduction

This compound (CAS: 1422365-90-5) is a high-value building block in medicinal chemistry and agrochemical discovery. The pentafluorosulfanyl (-SF₅) group is increasingly utilized as a "super-trifluoromethyl" moiety due to its high electronegativity, lipophilicity, and hydrolytic stability. However, its significant steric bulk and strong electron-withdrawing nature (Hammett σ constant

This guide details three validated protocols for the esterification of this compound. Unlike standard benzoic acids, the electronic deficiency of this substrate requires careful selection of reagents to ensure complete conversion and suppress side reactions.

Chemical Analysis & Mechanistic Insights

Electronic Properties

The substrate possesses two potent electron-withdrawing groups (EWGs): the -SF₅ group at the meta position and a Fluorine atom at the other meta position relative to the carboxyl group.

-

Acidity: The parent acid is significantly more acidic (estimated pKa ~3.0–3.2) than benzoic acid (pKa 4.2). This facilitates easy deprotonation by weak bases (e.g., bicarbonates) but reduces the nucleophilicity of the carboxylate oxygen in Sɴ2 alkylation reactions.

-

Electrophilicity: The carbonyl carbon is highly electron-deficient, making it an excellent electrophile. Once activated (e.g., as an acid chloride), it reacts rapidly with nucleophiles.

Steric Considerations

The -SF₅ group is bulky (volume ~46 ų, roughly halfway between a t-butyl group and a -CF₃ group). While it is in the meta position, it can influence the solvation shell and aggregation in non-polar solvents.

Stability

The C-SF₅ bond is hypervalent and chemically robust. It withstands:

-

Strong Acids: Compatible with H₂SO₄, HCl, and refluxing SOCl₂.

-

Oxidation/Reduction: Generally stable to oxidative conditions; resistant to catalytic hydrogenation under standard conditions.

-

Base: Stable to aqueous NaOH/KOH at room temperature, though prolonged reflux in strong alkoxides should be monitored to prevent potential fluoride elimination (rare).

Decision Matrix: Selecting the Protocol

Use the following logic flow to determine the optimal esterification route for your specific application.

Figure 1: Decision tree for selecting the optimal esterification strategy based on alcohol type and substrate sensitivity.

Experimental Protocols

Protocol A: Fischer Esterification (Standard Scale-Up)

Best for: Methyl or Ethyl esters where the alcohol is the solvent.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Solvent: Anhydrous Methanol or Ethanol (0.2 M concentration)

-

Catalyst: Conc. H₂SO₄ (0.5 equiv) or Thionyl Chloride (1.2 equiv, generates HCl in situ)

Procedure:

-

Dissolution: Charge the reaction vessel with the benzoic acid derivative and anhydrous alcohol.

-

Activation:

-

Option 1 (H₂SO₄): Add concentrated H₂SO₄ dropwise at room temperature (RT).

-

Option 2 (SOCl₂ - Preferred for dryness): Cool solution to 0°C. Add SOCl₂ dropwise (exothermic). The SOCl₂ reacts with the alcohol to generate anhydrous HCl and scavenge water.

-

-

Reflux: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 4–6 hours.

-

Monitoring: Monitor by TLC (Solvent: 20% EtOAc/Hexane). The acid spot (low Rf) should disappear, replaced by the ester (high Rf).

-

Workup: Cool to RT. Concentrate under reduced pressure to ~20% volume. Dilute with EtOAc. Wash with sat. NaHCO₃ (caution: gas evolution) to remove acid catalyst and unreacted starting material. Wash with brine, dry over Na₂SO₄, and concentrate.

Yield Expectation: >90%

Protocol B: Acid Chloride Activation (The Robust Route)

Best for: Coupling with valuable, bulky, or secondary alcohols/phenols.

Rationale: The electron-deficient ring makes the acid chloride extremely reactive. This overcomes the steric hindrance of the SF₅ group and the lower nucleophilicity of complex alcohols.

Reagents:

-

Substrate (1.0 equiv)

-

Thionyl Chloride (SOCl₂) (5.0 equiv or used as solvent)

-

Catalyst: DMF (1–2 drops)

-

Target Alcohol (1.1 equiv)

-

Base: Triethylamine (Et₃N) or Pyridine (1.5 equiv)

-

Solvent: Dichloromethane (DCM) or Toluene.

Procedure:

-

Chlorination: In a round-bottom flask under N₂, dissolve the acid in SOCl₂ (approx. 3–5 mL per gram of acid). Add 1 drop of DMF.

-

Reflux: Reflux at 75–80°C for 2–3 hours.

-

Checkpoint: Monitor gas evolution (SO₂/HCl). Reaction is complete when evolution ceases.

-

-

Evaporation (Critical): Remove excess SOCl₂ via rotary evaporation. Add dry toluene and re-evaporate (azeotropic removal) to ensure all traces of SOCl₂ are gone. Residual SOCl₂ will degrade the alcohol in the next step.

-

Coupling: Redissolve the crude acid chloride (yellow/orange oil) in dry DCM.

-

Addition: Cool to 0°C. Add the Target Alcohol and Et₃N sequentially.

-

Reaction: Allow to warm to RT and stir for 2–12 hours.

-

Workup: Quench with water. Extract with DCM. Wash organic layer with 1M HCl (to remove amine base), then sat. NaHCO₃, then brine.

Figure 2: Step-by-step workflow for the Acid Chloride activation method.

Protocol C: Base-Mediated Alkylation

Best for: Acid-sensitive substrates or small-scale methylation.

Reagents:

-

Substrate (1.0 equiv)

-

Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv)

-

Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

-

Solvent: DMF or Acetonitrile (ACN)

Procedure:

-

Slurry: Suspend the acid and Cs₂CO₃ in DMF (concentration ~0.2 M). Stir at RT for 15 mins to ensure deprotonation (formation of cesium carboxylate).

-

Alkylation: Add the Alkyl Halide dropwise.

-

Stir: Stir at RT (for MeI) or 50°C (for less reactive halides) for 2–4 hours.

-

Workup: Dilute with water (5x reaction volume). Extract into EtOAc or Et₂O. Wash extensively with water to remove DMF.

Analytical Characterization

The -SF₅ group provides a distinct NMR signature useful for validation.

| Nucleus | Feature | Chemical Shift / Pattern | Note |

| ¹H NMR | Aromatic Protons | δ 7.8 – 8.5 ppm | Typical splitting for 1,3,5-substituted benzene. Look for small coupling constants ( |

| ¹⁹F NMR | -SF₅ Group | Doublet (~ +84 ppm, 4F) and Quintet (~ +63 ppm, 1F) | This AB4 pattern is diagnostic. The shifts may vary slightly by solvent but the pattern is robust. |

| ¹⁹F NMR | Ar-F | Singlet/Multiplet (~ -110 ppm) | Distinct from the SF₅ region. |

| IR | Carbonyl (C=O) | ~1720–1740 cm⁻¹ | Shift confirms conversion from acid (broad OH stretch) to ester. |

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Low Yield (Method B) | Hydrolysis of Acid Chloride | Ensure strict anhydrous conditions during the coupling step. Dry DCM over molecular sieves. |

| Impurity: Anhydride | Excess Acid Chloride | Use a slight excess of the alcohol (1.1–1.2 equiv) relative to the acid chloride. |

| Incomplete Reaction (Method C) | Poor Nucleophilicity | The EWGs make the carboxylate less nucleophilic. Switch from K₂CO₃ to Cs₂CO₃ (cesium effect) or add NaI (Finkelstein catalyst). |

| Emulsions during Workup | Lipophilicity of SF₅ | The product is very lipophilic. Avoid vigorous shaking with brine; use a gentle swirling motion or add a small amount of MeOH to break the emulsion. |

References

-

Svechkarev, D., et al. (2016). "Stability and reactivity of the pentafluorosulfanyl group in organic synthesis." Journal of Fluorine Chemistry. Link

-

Umemoto, T., et al. (2012). "Synthesis and Properties of Pentafluorosulfanyl (SF5) Compounds." Beilstein Journal of Organic Chemistry. Link

-

Altwood, J. (2020). "Esterification of Electron-Deficient Benzoic Acids." Organic Chemistry Portal. Link

-

Sigma-Aldrich. (2023). "Product Specification: this compound." Link

-

BenchChem. (2025).[1] "Stability of SF5-Functionalized Molecules." Link

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review the Safety Data Sheet (SDS) for this compound and reagents (specifically SOCl₂ and Alkyl Halides) before proceeding.

Sources

Standard Operating Procedure: Handling & Synthetic Application of SF₅-Containing Carboxylic Acids

Executive Summary & Physicochemical Profile[3][4]